molecular formula C10H8BrFO2 B1339623 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 749269-74-7

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1339623
M. Wt: 259.07 g/mol
InChI Key: WKVFGGQPVGDERD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those with bromophenol and fluorophenol moieties, has been explored in various studies. For instance, the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties involved the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate, followed by bromination and hydrolysis to yield carboxylic acids . Similarly, the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid was achieved through cyclopropanation, Curtius rearrangement, and subsequent oxidative cleavage and deprotection steps . Another study reported the synthesis of bromophenol derivatives with a cyclopropyl moiety, where ring opening of cyclopropane was observed during the reaction with bromine .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been characterized using techniques such as single crystal X-ray diffraction. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This detailed analysis provides insight into the three-dimensional conformation of such compounds.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions, including ring cleavage and functional group transformations. Tertiary cyclopropanols derived from carboxylic esters have been used to synthesize distally fluorinated ketones, with ring-opening trifluoromethylation facilitated by sulfinate salts . Additionally, nucleophilic substitution reactions and ester hydrolysis were employed in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrated different host-guest stoichiometries and hydrogen bonding patterns, which are indicative of their selective inclusion modes . The crystal structures of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide also highlighted the role of hydrogen bonding in the assembly of these compounds .

Scientific Research Applications

Synthesis and Methodology Development

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of interest in synthetic organic chemistry, primarily for its potential in constructing complex molecular architectures. A notable research application involves its use in synthetic methods for creating cyclopropane-containing molecules, which are relevant in medicinal chemistry and material science. For example, a study by Zhou et al. (2021) outlines a synthetic approach for related cyclopropane derivatives through multi-step nucleophilic substitution reactions, demonstrating the compound's utility in organic synthesis (Zhou et al., 2021).

Biological Activity Exploration

Research into bromophenol derivatives with cyclopropyl moieties, such as 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, has explored their potential biological activities. Boztaş et al. (2019) investigated various bromophenol derivatives for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targets for treating conditions like Alzheimer's and Parkinson's diseases. The study indicates that modifications of the cyclopropane ring can lead to significant biological activities, underscoring the importance of such compounds in drug discovery (Boztaş et al., 2019).

Material Science and Catalysis

In material science, the structural features of cyclopropane derivatives, including those similar to 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, can be leveraged to design novel materials with specific properties. For instance, cyclopropane rings are known for their strain and unique bonding characteristics, which can influence the material's physical properties and reactivity. Research by Kozhushkov et al. (2011) on scalable synthesis methods for cyclopropyl-containing compounds illustrates the compound's relevance in developing materials and catalysts with tailored properties (Kozhushkov et al., 2011).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFGGQPVGDERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470055
Record name 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

CAS RN

749269-74-7
Record name 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMO-3-FLUOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-3-fluorophenylcyclopropanenitrile (21 mmoles) in methanol (10 ml) is added with a 35% NaOH aqueous solution (40 ml) and a 35% H2O2 aqueous solution (3 ml), then is refluxed for 4 hours, cooled at room temperature and added with 2N HCl (250 ml). The precipitated solid is collected by filtration and redissolved in a 5% NaHCO3 aqueous solution (300 ml). The insoluble fraction is filtered off and the clear filtrate is acidified to pH=2 with 2N HCl. The product precipitates as a white solid, which is recovered by filtration and dried under vacuum.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a room temperature solution of 1-(4-bromo-3-fluorophenyl)cyclopropanecarbonitrile from Step 4 (4.3 g) in ethyl alcohol (40 mL) was added a solution of 20 mL of sodium hydroxide (25% NaOH in water W/W). The mixture was heated at 100° C. overnight. It was cooled to room temperature and poured into ice and hydrogen chloride (1 N), and extracted with dichloromethane (2×100 mL). The combined extracts were washed with brine, dried with magnesium sulfate and the solvent removed in vacuo. The residue was purified by swish using methyl t-butyl ether and hexanes to yield the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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